molecular formula C11H12O3 B8341008 2-Methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

2-Methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

Cat. No. B8341008
M. Wt: 192.21 g/mol
InChI Key: HFOWBUGQCYHYJP-UHFFFAOYSA-N
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Patent
US05476933

Procedure details

A solution of 2-methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione (55, 542 mg, 2.82 mmol) in MeOH (50 mL) was purged with a stream of N2 for 5 min with stirring at rt. With continued N2 purging, solid K2CO3 (390 mg, 2.82 mmol, Baker) was added to the stirred solution. The solution immediately turned yellow. The reaction was allowed to stir for 15 min at rt under N2, after which it was brown. To this there was added a dilute HCl solution (10% concd HCl, 90% H2O, 50 mL) in one portion. The MeOH was removed in vacuo to give a colorless suspension. The suspended material was collected by filtration, washed with a dilute acid solution (as above, 4×6 mL) and dried in vacuo to yield a fluffy colorless solid (444 mg, 82%, pure by 1H NMR analysis (unstable on TLC)); mp 142.5°-144° C. (confirmed), lit. (Cavill et al., supra) 123°-124° C. (benzene/petroleum ether); 1H NMR (CDCl3) δ2.21 (m, 2H), 3.32 (m, 2H), 3.84 (s, 3H), 4.25 (s, 1H), 5.25 (s, 1H), 5.90 (m, 2H), 6.36 (s, 1H).
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
390 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:14])[CH:5]2[CH:10]([C:11](=[O:13])[CH:12]=1)[CH2:9][CH:8]=[CH:7][CH2:6]2.N#N.C([O-])([O-])=O.[K+].[K+].Cl>CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([OH:13])[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[C:4]=1[OH:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
COC=1C(C2CC=CCC2C(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
390 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 15 min at rt under N2
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless suspension
FILTRATION
Type
FILTRATION
Details
The suspended material was collected by filtration
WASH
Type
WASH
Details
washed with a dilute acid solution (as above, 4×6 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a fluffy colorless solid (444 mg, 82%, pure by 1H NMR analysis (unstable on TLC))

Outcomes

Product
Name
Type
Smiles
COC1=C(C=2CC=CCC2C(=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.